Product packaging for Formyl-l-lysine(Cat. No.:CAS No. 19729-28-3)

Formyl-l-lysine

Cat. No.: B6307416
CAS No.: 19729-28-3
M. Wt: 174.20 g/mol
InChI Key: LIEIRDDOGFQXEH-LURJTMIESA-N
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Description

Contextualization as a Post-Translational Modification of Lysine (B10760008)

Lysine is a positively charged amino acid that plays a vital role in protein structure and function. d-nb.info The addition of a formyl group to the lysine side chain, a process known as formylation, neutralizes this positive charge, which can have profound effects on the substrate protein. d-nb.info This modification is considered a type of lysine acylation, a group that also includes the well-studied acetylation, as well as propionylation, butyrylation, malonylation, succinylation, and crotonylation. d-nb.info

Nε-formylation is recognized as a secondary modification that can arise from various cellular processes, including oxidative DNA damage. pnas.orgpnas.org It has been identified in histones and other nuclear proteins, suggesting a role in chromatin structure and gene expression regulation. d-nb.infonih.gov The chemical similarity between Nε-formyl-lysine and Nε-acetyl-lysine, a key epigenetic mark, suggests that formylation may interfere with the signaling functions of acetylation and methylation, thereby influencing gene expression. pnas.orgpnas.orgnih.gov

Research has shown that Nε-formyl-lysine can be formed non-enzymatically through reactions with endogenous electrophiles. plos.orgplos.org For instance, the formyl moiety can be derived from 3'-formylphosphate residues that are products of the 5'-oxidation of deoxyribose in DNA. pnas.orgpnas.org Another significant source of Nε-formyl-lysine is endogenous formaldehyde (B43269). mit.eduplos.orgplos.org This adduct is widespread among cellular proteins in all compartments. plos.orgplos.org

Historical Perspective of Discovery and Recognition in Protein Biochemistry

The study of protein modifications has a long history, with initial discoveries dating back to the mid-20th century. The concept of post-translational modifications began to take shape with the understanding that proteins could be altered after their synthesis on the ribosome. nih.gov The discovery of lysine acetylation in histones in 1964 was a landmark event that opened the door to understanding how these modifications could regulate protein function. d-nb.infofrontiersin.org

The identification of Nε-formyl-lysine as a post-translational modification is a more recent discovery. While the chemical synthesis of Nε-formyl-L-lysine has been known for some time, its recognition as an endogenous modification in proteins occurred later. chemsrc.com In 2007, it was reported as a relatively abundant secondary modification of chromatin proteins, particularly histones. pnas.orgpnas.org This discovery was significant because it introduced a new player in the complex world of histone modifications and epigenetic regulation. pnas.org

Initial research focused on its formation as a consequence of oxidative stress and DNA damage. pnas.orgpnas.orgscilit.com Subsequent studies have expanded our understanding of its origins, implicating endogenous formaldehyde as a major contributor. mit.eduplos.orgplos.org The development of sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in detecting and quantifying Nε-formyl-lysine in biological samples. pnas.orgpnas.orgnih.gov These methods have revealed the presence of this modification in various cell types and tissues, highlighting its potential widespread biological relevance. pnas.orgnih.gov

The table below summarizes key milestones in the recognition of Nε-Formyl-L-lysine:

YearMilestoneSignificance
1964 Discovery of lysine acetylation in histones. d-nb.infofrontiersin.orgPaved the way for understanding lysine modifications in protein regulation.
2007 Nε-formyl-lysine identified as an abundant secondary modification in histone and other nuclear proteins. pnas.orgpnas.orgEstablished Nε-formyl-lysine as a significant endogenous post-translational modification.
2013 Endogenous formaldehyde identified as a major source of Nε-formyl-lysine. mit.eduplos.orgplos.orgBroadened the understanding of the formation pathways of this modification.
2015 Development of a method for site-specific genetic incorporation of Nε-formyl-lysine into proteins. nih.govEnabled detailed functional studies of this modification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O3 B6307416 Formyl-l-lysine CAS No. 19729-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-amino-2-formamidohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c8-4-2-1-3-6(7(11)12)9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEIRDDOGFQXEH-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346973
Record name Formyl-l-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19729-28-3
Record name Formyl-l-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Distribution of Nε Formyl L Lysine in Biological Systems

Presence in Core and Linker Histone Proteins

Nε-formyl-L-lysine has been extensively identified in both core and linker histone proteins. nih.gov Mass spectrometry analyses have revealed that this modification is widespread, occurring on multiple lysine (B10760008) residues located in both the N-terminal tails and the globular domains of these proteins. nih.gov

Core histones, including H2A, H2B, H3, and H4, exhibit formylation at various sites. nih.gov In histone H3, for example, formylation has been detected at lysines K-18 and K-23 in the tail region, as well as at K-64, K-79, and K-122 within the globular domain. nih.gov Notably, many of these formylated sites are also known targets for other crucial post-translational modifications like acetylation and methylation, suggesting a potential for crosstalk or interference with established epigenetic signaling pathways. pnas.orgnih.gov

Linker histone H1 also shows a high degree of formylation, with numerous sites identified across all three of its structural domains. nih.gov The abundance of this modification in H1 may be related to its close proximity to DNA. nih.gov Studies have shown that under conditions of oxidative stress induced by agents like neocarzinostatin, there is a selective increase in the formylation of the linker histone H1. nih.govpnas.org

Histone ProteinIdentified Formylation Sites (Lysine Residue)Location
H3K-18, K-23N-terminal Tail
H3K-64, K-79, K-122Globular Domain
H1Multiple SitesN-terminal Tail, Globular Domain, C-terminal Tail

This table summarizes some of the identified Nε-formyl-L-lysine sites on histone proteins based on available research. nih.gov

Detection in Non-Histone Chromatin Proteins and Other Nuclear Proteins

The occurrence of Nε-formyl-L-lysine is not limited to histones. The modification has also been mapped in other nuclear proteins, including non-histone chromatin proteins such as the high-mobility group (HMG) proteins. nih.gov Multiple formylation sites have been identified within these proteins, particularly at residues that play an important role in DNA binding. nih.gov In total, one study identified 47 unique formylation sites across core and linker histones, HMG proteins, and two other nuclear proteins, underscoring the widespread nature of this modification within the nuclear environment. nih.gov

Quantitative Assessment and Abundance Levels Across Cellular Compartments

Quantitative analyses have established that Nε-formyl-L-lysine is a relatively abundant modification. In acid-soluble chromatin proteins, which include histones, the frequency of formylation is estimated to be between 0.04% and 0.1% of all lysine residues. nih.govpnas.org This level can increase several-fold under conditions of oxidative stress. nih.gov

More detailed quantification reveals that in human TK6 cells, Nε-formyl-L-lysine is present at a level of 1–4 modifications per 10,000 lysines across different histone classes. nih.gov While this is less frequent than some other major histone modifications, it is nonetheless significant. nih.gov The adduct is widespread among proteins in all cellular compartments, not just the nucleus, suggesting that its sources are balanced throughout the cell. nih.govmit.eduresearchgate.net

Lysine ModificationAbundance in Histones (Modifications per 10,000 Lysines)
Nε-formyl-lysine1 - 4
Acetylation1.5 - 380
Mono-methylation5 - 870
Di-methylation0 - 1400
Tri-methylation0 - 390

This table provides a comparative view of the abundance of Nε-formyl-L-lysine relative to other lysine modifications in histones from human TK6 cells. nih.gov

Accumulation Patterns in Cellular Processes, including Aging

Several lines of evidence suggest that Nε-formyl-L-lysine may accumulate in cells over time, particularly in long-lived proteins. Histones and other chromosomal proteins have slow turnover rates, which could allow for the gradual accumulation of this modification with age, potentially contributing to the deregulation of chromatin function. nih.gov

The formation of Nε-formyl-L-lysine is linked to oxidative and nitrosative stress, cellular states that are known to increase during the aging process. researchgate.net Furthermore, a critical factor in its potential accumulation is its persistence. Studies have shown that, despite its chemical similarity to Nε-acetyl-lysine, Nε-formyl-L-lysine is refractory to removal by class I, II, and III histone deacetylases (HDACs). nih.govmit.edu This resistance to enzymatic removal suggests that once formed, the modification may persist for the entire lifespan of the protein. mit.edu This inability to be repaired or removed, coupled with its continuous formation as a byproduct of cellular metabolism and damage, supports the hypothesis that Nε-formyl-L-lysine levels may increase with age. nih.govmit.edu

Biochemical Mechanisms of Nε Formyl L Lysine Formation

Non-Enzymatic Pathways of Lysine (B10760008) Formylation

The formation of Nε-formyl-L-lysine occurs through several spontaneous chemical pathways, underscoring its role as a pathological modification arising from cellular damage and reactive metabolites. plos.orgnih.gov

A significant pathway for lysine formylation originates from oxidative damage to the DNA backbone. pnas.orgnih.gov Oxidative stress can lead to the 5′-oxidation of the deoxyribose sugar in DNA, which in turn generates highly reactive 3′-formylphosphate residues. pnas.orgnih.govresearchgate.net Given the close proximity of DNA to lysine-rich histone proteins within the chromatin structure, these electrophilic 3′-formylphosphate residues can directly acylate the nucleophilic ε-amino group of nearby lysine side chains. pnas.orgnih.gov This transacylation reaction results in the formation of Nε-formyl-lysine. pnas.org

Endogenous formaldehyde (B43269) is recognized as a major contributor to the formation of Nε-formyl-lysine in cells. mit.eduplos.orgnih.gov This simple aldehyde is present in all cellular compartments and can arise from various metabolic processes, including amino acid metabolism and histone demethylation. mit.eduresearchgate.net The high reactivity of formaldehyde towards primary amines, such as the ε-amino group of lysine, makes it a potent precursor for formylation. nih.gov

The reaction of formaldehyde with lysine initially forms an unstable carbinolamine intermediate, Nε-(hydroxymethyl)-lysine, which exists in equilibrium with a Schiff base. nih.gov Subsequent oxidation of this intermediate leads to the stable formamide (B127407) functional group characteristic of Nε-formyl-lysine. nih.gov Experimental evidence from in vitro and in vivo studies shows that exposure to formaldehyde leads to a dose-dependent increase in Nε-formyl-lysine adducts on proteins. mit.edumit.edu The use of isotopically labeled formaldehyde has confirmed that both endogenous and exogenous formaldehyde can serve as sources for this adduct, highlighting its significance as a widespread pathological modification. mit.edunih.gov

The direct chemical reaction between L-lysine and formaldehyde is complex and can lead to multiple products. researchgate.netbme.hu While this reaction can produce Nε-formyl-lysine, it has also been shown to yield Nε-methylated lysine derivatives. bme.hunih.govresearchgate.net In the latter reaction, formaldehyde can act as both the methyl group donor and the reducing agent in a reaction similar to a Cannizzaro-type disproportionation. bme.hu

For formylation to occur, the initial adduct between formaldehyde and the lysine amine group—the Nε-(hydroxymethyl)-lysine intermediate—must undergo oxidation rather than reduction. nih.gov This highlights a critical branch point in the reactivity of the formaldehyde-lysine adduct. The formation of formyl-lysine represents one potential outcome of the spontaneous interaction between these two molecules within the cellular milieu. researchgate.netacs.org

Reactive α-dicarbonyl compounds, which are often byproducts of carbohydrate and amino acid metabolism (the Maillard reaction), are another source of non-enzymatic lysine formylation. frontiersin.orguni-halle.de These compounds, such as glucosone and methylglyoxal (B44143), are highly reactive intermediates that can lead to the formation of advanced glycation endproducts (AGEs). frontiersin.orgacs.org

Table 1: Summary of Non-Enzymatic Pathways for Nε-Formyl-L-lysine Formation

PathwayPrecursor(s)Key MechanismSupporting Findings
Oxidative DNA Damage 3′-FormylphosphateTransacylation of lysine's ε-amino group by the reactive formylphosphate residue generated from deoxyribose oxidation. pnas.orgnih.govDose-dependent increase in Nε-formyl-lysine with DNA oxidizing agents; modification is concentrated in nuclear proteins. pnas.orgnih.gov
Endogenous Formaldehyde FormaldehydeReaction with lysine's ε-amino group to form a carbinolamine intermediate, followed by oxidation to a stable formamide. nih.govIsotopically labeled formaldehyde confirms it as a major source; adducts are widespread in all cellular compartments. mit.edunih.gov
α-Dicarbonyl Degradation Glucosone, MethylglyoxalCleavage and fragmentation of α-dicarbonyl compounds or radical-mediated reactions leading to formylation of lysine residues. nih.govfrontiersin.orgnih.govGlucosone degradation is a major source of formyl-lysine; methylglyoxal can formylate peptides in the presence of peroxynitrite. nih.govnih.gov

Distinction from Lysine Demethylation Pathways as a Source

While enzymatic lysine demethylation is a source of endogenous formaldehyde, it is not a direct pathway for the formation of Nε-formyl-lysine. mit.edumit.edu Lysine demethylases, such as the Jumonji C (JmjC) domain-containing enzymes, function by oxidizing the methyl group on a lysine residue. researchgate.net This oxidative process results in the formation of an unstable hemiaminal intermediate, which then fragments to release the unmethylated lysine and a molecule of formaldehyde. researchgate.net

Isotope labeling studies have definitively shown that the demethylation of histone proteins is not a direct source of Nε-formyl-lysine. mit.edumit.edu In other words, a methyl-lysine residue is not converted into a formyl-lysine residue in a single enzymatic or chemical step. The formaldehyde released during demethylation enters the endogenous pool and can then contribute to formylation via the pathways described previously (Section 3.1.2), but the demethylation event itself is distinct from the formylation event. mit.edumit.edunih.gov

Biological Roles and Molecular Mechanisms of Nε Formyl L Lysine

Involvement in Broader Cellular Regulatory Processes

Beyond its direct impact on chromatin, Nε-formyl-L-lysine may be involved in a wider array of cellular regulatory processes. Post-translational modifications are a ubiquitous mechanism for regulating protein function, and the introduction of a formyl group can alter a protein's structure, stability, and interactions with other molecules. For instance, lysine (B10760008) acylation, the broader class of modifications to which formylation belongs, is known to be involved in regulating metabolism and immune responses. researchgate.net

Protein-Protein Interactions

The formylation of lysine residues can alter the structure and charge of proteins, thereby influencing their interactions with other proteins. While direct, extensive research on Nε-formyl-L-lysine's specific role in modulating protein-protein interactions is still emerging, its presence on histone proteins provides significant clues. Histone tails are hubs for protein interactions, recruiting various "reader" and "effector" proteins that regulate chromatin structure and gene expression. mit.edu The addition of a formyl group, which is smaller but chemically similar to an acetyl group, could potentially disrupt or alter the binding of proteins that recognize acetylated lysine. mit.eduresearchgate.net This interference could affect the assembly of chromatin-modifying complexes and transcription machinery, thereby impacting downstream cellular processes. The structural similarity between Nε-formyl-L-lysine and Nε-acetyl-L-lysine is a key aspect of its potential to disrupt protein-protein interactions central to epigenetic regulation. mit.edu

DNA Repair Mechanisms

Nε-formyl-L-lysine has been identified as a secondary modification arising from oxidative DNA damage. nih.govpnas.org Specifically, the formyl group can be transferred from 3'-formylphosphate residues, which are products of the 5'-oxidation of deoxyribose in DNA, to the ε-amino groups of lysine side chains in nearby proteins, particularly histones. nih.govpnas.org This direct link between DNA damage and histone formylation suggests a role for this modification in the DNA damage response. The presence of formylated lysines on histones could act as a signal for DNA damage, potentially recruiting DNA repair proteins to the site of the lesion. However, it is also plausible that the accumulation of this modification could interfere with the proper recognition of DNA damage and the subsequent recruitment of repair machinery, thereby impairing DNA repair processes. The formation of Nε-formyl-lysine is particularly noted in chromatin proteins due to their proximity to DNA, where oxidative damage generates the reactive formylating agent. pnas.org

Transcriptional Control

The most studied aspect of Nε-formyl-L-lysine's biological role is its potential interference with transcriptional control. nih.govuni-halle.de Lysine acetylation is a well-established epigenetic mark that generally correlates with transcriptional activation. mit.edu Histone acetyltransferases (HATs) add acetyl groups, while histone deacetylases (HDACs) remove them, creating a dynamic regulatory system. pnas.org Due to the chemical similarity between formyl and acetyl groups, Nε-formyl-L-lysine can mimic acetylated lysine. mit.eduresearchgate.net

Research has shown that Nε-formyl-L-lysine is found at conserved sites of lysine acetylation and methylation in histones. researchgate.netplos.org This co-localization suggests a direct competition or interference with these crucial regulatory marks. mit.edu Importantly, studies have revealed that Nε-formyl-L-lysine is resistant to removal by histone deacetylases (HDACs), meaning once it is formed, it is a stable and persistent modification. mit.eduplos.org This stability implies that the accumulation of Nε-formyl-lysine on histone tails could lead to a permanent disruption of the epigenetic code, potentially silencing genes that should be active or vice versa. mit.edu By blocking sites of acetylation and being refractory to removal, Nε-formyl-lysine can disrupt the normal signaling pathways that control gene expression. nih.govpnas.org

FeatureNε-Acetyl-L-lysineNε-Formyl-L-lysine
Modification Addition of an acetyl group (-COCH₃)Addition of a formyl group (-CHO)
Regulatory Role Well-established epigenetic mark for transcriptional activationPostulated to interfere with acetylation-mediated signaling mit.eduresearchgate.net
Enzymatic Regulation Dynamically regulated by HATs and HDACs pnas.orgRefractory to removal by HDACs mit.eduplos.org
Biological Consequence Dynamic control of gene expression pnas.orgPersistent disruption of epigenetic regulation mit.edu

Association with Oxidative and Nitrosative Stress Responses

Nε-formyl-L-lysine is increasingly recognized as a biomarker and a potential mediator of cellular damage under conditions of oxidative and nitrosative stress. nih.govnih.gov Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), and nitrosative stress, resulting from an excess of reactive nitrogen species (RNS), can lead to widespread damage to cellular components, including DNA and proteins. plos.orgmit.edu

The formation of Nε-formyl-L-lysine is directly linked to these stress conditions. As mentioned, oxidative damage to DNA can generate 3'-formylphosphate, which in turn formylates lysine residues. nih.govpnas.org Additionally, endogenous formaldehyde (B43269), which can be produced during cellular metabolism and in response to oxidative stress, is a major source of Nε-formyl-L-lysine. nih.govmit.edu This adduct is not only found in nuclear proteins like histones but is widespread among proteins in all cellular compartments. mit.edumit.edu The presence of Nε-formyl-L-lysine has been identified in proteins subjected to nitrosative and oxidative stresses, highlighting its role as a pathological adduct. researchgate.netplos.org The accumulation of this modification can interfere with the signaling functions of lysine acetylation and methylation, potentially contributing to the pathophysiology of oxidative and nitrosative stress. nih.govnih.gov

Stress ConditionSource of Formyl GroupCellular Impact
Oxidative Stress 3'-formylphosphate from DNA oxidation nih.govpnas.orgHistone formylation, potential disruption of DNA repair and transcription nih.govpnas.org
Oxidative & Nitrosative Stress Endogenous formaldehyde nih.govmit.eduWidespread protein formylation in all cellular compartments, interference with cellular signaling mit.edumit.edu

Role in Protein Homeostasis and its Link to Protein Aging

Protein homeostasis, or proteostasis, is the cellular process of maintaining the proteome in a functional and non-aggregated state. nih.gov A hallmark of aging is the decline in proteostasis, leading to the accumulation of damaged and misfolded proteins. nih.govfrontiersin.org Nε-formyl-L-lysine is implicated in this age-related decline. uni-halle.de

Reversibility and Persistence of Nε Formyl L Lysine Modifications

Analysis of Refractoriness to Histone Deacetylase Activity

Given the chemical similarity between the Nε-formyl group and the well-studied Nε-acetyl group, a key area of investigation has been whether histone deacetylases (HDACs), the enzymes that remove acetyl groups from lysines, can also remove formyl groups. mit.eduplos.orgnih.gov Acetylation is a dynamic and reversible modification crucial for regulating gene expression and other cellular processes. nih.gov The discovery that Nε-formyllysine is also present on histones, often at the same sites as acetylation, prompted studies into its susceptibility to HDACs. mit.edunih.gov

These findings strongly suggest that the known enzymatic machinery for removing acetyl groups does not efficiently recognize or process the formyl group. This resistance to deacetylases implies that, unlike acetylation, Nε-formylation is not a dynamically regulated mark controlled by these enzymes. mit.eduplos.org The persistence of formyl-lysine adducts on individual histone proteins could, therefore, interfere with the normal epigenetic regulation mediated by acetylation and methylation. plos.orgmdpi.com

Table 1: Activity of Histone Deacetylase (HDAC) Classes on Nε-Formyl-L-lysine
HDAC ClassEnzyme Example(s)Observed Activity on Nε-Formyl-L-lysineReference
Class I and IINot specified, but inhibited by broad-spectrum inhibitors like SAHAInhibitors did not affect cellular levels of Nε-formyllysine, indicating a lack of activity. plos.orgnih.gov
Class III (Sirtuins)SIRT1Minimal (<10%) deformylase activity observed on a formyllysine-containing peptide substrate. plos.orgnih.gov

Proposed Mechanisms for Formyllysine Turnover or Stable Persistence in Proteins

The demonstrated refractoriness of Nε-formyllysine to HDACs suggests the modification is chemically stable and persists for the life of the protein. mit.edunih.govresearchgate.net However, studies tracking the fate of this adduct in vivo have revealed a more complex picture, indicating that its levels do decrease over time, albeit through mechanisms other than direct enzymatic repair.

One primary mechanism governing the turnover of Nε-formyllysine is the degradation of the entire protein to which it is attached. thermofisher.com Cells possess robust protein quality control and turnover systems, such as the ubiquitin-proteasome system and the lysosomal proteolysis pathway, which break down proteins into their constituent amino acids for recycling. thermofisher.com Therefore, the "half-life" of a formyllysine adduct is intrinsically linked to the half-life of its host protein. If a protein is rapidly turned over, any formyllysine modifications on it will also be cleared rapidly. Conversely, on long-lived proteins like many histones, the modification can persist for a significant duration. pnas.org

Research on rats exposed to formaldehyde (B43269) has shown that the decay of Nε-formyllysine in proteins from nasal epithelium follows a biexponential pattern. acs.orgnih.gov This decay featured a fast phase with a half-life of approximately 25 hours and a slow phase with a half-life of around 182 hours. acs.orgnih.gov This biexponential decay likely reflects the turnover rates of different protein populations within the cell, with the fast phase corresponding to proteins with shorter half-lives and the slow phase to more stable, long-lived proteins. acs.org

Therefore, two main principles dictate the fate of Nε-formyllysine in proteins:

Stable Persistence on Individual Proteins: Due to the lack of an identified "eraser" enzyme, the formyl-lysine adduct is considered a stable, likely irreversible modification at the level of a single protein molecule. plos.orgnih.gov It persists as long as the protein itself exists.

Advanced Methodologies for the Academic Research of Nε Formyl L Lysine

Mass Spectrometry-Based Approaches for Characterization and Quantification

Mass spectrometry has become an indispensable tool for the study of post-translational modifications (PTMs), including the formylation of lysine (B10760008) residues. Its high sensitivity and specificity allow for the precise identification and quantification of Nε-formyl-L-lysine in complex biological samples.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Site Mapping

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification and site mapping of Nε-formyl-L-lysine. pnas.orgmit.edu This method involves the separation of peptides from a protein digest using liquid chromatography, followed by their ionization and analysis in a tandem mass spectrometer. By fragmenting the peptides and analyzing the resulting product ions, the precise location of the formyllysine modification can be determined.

Several studies have successfully employed LC-MS/MS to quantify Nε-formyl-L-lysine in various proteins, particularly histones. pnas.orgplos.org For instance, one study developed a sensitive LC-MS/MS method to quantify Nε-formyl-lysine residues in histones, revealing their presence in unperturbed cells and across different sources of histone proteins at levels of 0.04–0.1% of all lysines. pnas.org Another study utilized a novel LC-MS/MS method to quantify all N⁶-methyl-, -acetyl-, and -formyl-lysine modifications in histones, finding Nε-formyllysine to be evenly distributed among different histone classes at 1–4 modifications per 10,000 lysines. plos.org

The process often involves enzymatic digestion of the protein sample, followed by derivatization of the resulting amino acids. For example, phenylisothiocyanate (PITC) derivatization has been used to enhance the chromatographic resolution and mass spectrometric detection of Nε-formyl-L-lysine. pnas.org The chromatographic separation is typically achieved using reversed-phase columns, such as a C8 or C18 column, with a gradient elution system. pnas.org

Table 1: LC-MS/MS Parameters for Nε-Formyl-L-lysine Analysis

ParameterDescriptionReference
Instrumentation PE SCIEX API 3000 tandem quadrupole mass spectrometer coupled to an Agilent 1100 HPLC system. pnas.org
Column Agilent ZORBA 300SB C8 Column (1 × 150 mm, 3.5-μm particles). pnas.org
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) containing 0.1% acetic acid, pH 4.4. pnas.org
Mobile Phase B 10 mM ammonium acetate/acetonitrile (3/7, v/v), pH 7.4. pnas.org
Flow Rate 0.4 ml/min. pnas.org
Ionization Atmospheric pressure ionization–electrospray (API-ES) in positive ion mode. pnas.org
Detection Selected ion monitoring. pnas.org

Application of Isotope Dilution Techniques in Quantitative Analysis

Isotope dilution mass spectrometry is a highly accurate method for the quantitative analysis of Nε-formyl-L-lysine. pnas.orgnih.gov This technique involves adding a known amount of a stable isotope-labeled internal standard, such as [4,4,5,5-²H]-Nε-formyl-lysine, to the sample. pnas.org The ratio of the unlabeled (endogenous) to the labeled formyllysine is then measured by mass spectrometry. This approach corrects for variations in sample preparation and instrument response, leading to highly precise and accurate quantification. pnas.orgnih.gov

Calibration curves are generated by analyzing mixtures with varying ratios of unlabeled to labeled standards. pnas.org This method has been successfully used to quantify Nε-formyl-L-lysine in a variety of biological matrices, including cell extracts and histone proteins. pnas.orgplos.org The limit of detection for Nε-formyl-lysine using these methods can be as low as 1 fmol. plos.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identification in Research Contexts

Gas chromatography-mass spectrometry (GC-MS) is another technique that has been utilized for the identification of Nε-formyl-L-lysine. nih.govacs.org In this method, the sample is first derivatized to make the amino acids volatile. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms N(O)-tert-butyldimethylsilyl (tBDMS) derivatives. nih.govacs.org These derivatives are then separated by gas chromatography and detected by mass spectrometry.

One study used GC-MS to analyze proteins incubated with various sugars and identified Nε-formyl-L-lysine as a glycation product. nih.govacs.org However, it was noted that GC-MS analysis could not distinguish Nε-formyl-L-lysine from oxalic acid mono-Nε-lysinylamide, necessitating further analysis by HPLC. nih.govacs.org

Detection of Formyllysine Adducts as Biomarkers

Nε-formyl-L-lysine adducts have been investigated as potential biomarkers for various conditions, including formaldehyde (B43269) exposure and oxidative stress. ebi.ac.uknih.govescholarship.orgacs.org Studies have shown that exposure to formaldehyde leads to the formation of Nε-formyl-L-lysine adducts in proteins. nih.govescholarship.orgacs.org For example, in rats exposed to [¹³C²H₂]-formaldehyde, a significant increase in exogenous Nε-formyllysine was observed in the nasal epithelium. nih.govacs.org

The decay of these adducts has also been studied, with a biexponential decay observed in proteins from different cellular compartments. ebi.ac.uknih.govacs.org These findings suggest the potential utility of Nε-formyllysine protein adducts as biomarkers for assessing exposure to formaldehyde. ebi.ac.uknih.govescholarship.orgacs.org

Radiometric Analysis in Mechanistic Studies of Formylation

Radiometric analysis has been employed to investigate the mechanisms of protein formylation. pnas.org This technique involves the use of radiolabeled precursors to trace the transfer of the formyl group to lysine residues.

In one key study, the transfer of a formyl group from a deoxyribose oxidation product to histones was demonstrated using radiolabeling. pnas.org Cellular DNA was radiolabeled in the deoxyribose moiety, and upon treatment with a DNA-oxidizing agent, the radiolabel was quantified in histone proteins via scintillation counting. pnas.org This provided evidence for the transfer of a deoxyribose-derived species to the proteins. While these tritium (B154650) transfer studies were informative, they could not definitively identify the chemical nature of the adduct. pnas.org This highlights a limitation of radiometric analysis, which often requires complementary techniques like mass spectrometry for the precise chemical identification of the modified species. pnas.org

Bioinformatics and Computational Prediction of Formylation Sites

Due to the time-consuming and expensive nature of experimental methods for identifying formylation sites, computational prediction tools have become increasingly valuable. nih.gov Several bioinformatics tools have been developed to predict lysine formylation sites based on protein sequence information.

These predictors often utilize machine learning algorithms, such as support vector machines (SVMs), and various feature extraction methods to encode the sequence surrounding potential formylation sites. nih.govnih.govresearchgate.netresearchgate.net

Table 2: Bioinformatics Tools for Predicting Lysine Formylation Sites

Predictor NameMethodologyReported Performance (Accuracy/AUC)Reference
CKSAAP_FormSite Composition of k-spaced amino acid pairs and a biased SVM.AUC of 0.8234 nih.gov
Formyl_Pred Sequence-coupling information and a biased SVM.Accuracy of 99.57%, AUC of 0.9949 researchgate.net
Formator Ensemble learning with four individual SVM classifiers and various feature extraction methods.Accuracy of 87.24% (jackknife test), 74.96% (independent test) nih.gov
PLF_SVM Binary encoding, amino acid composition, and other feature generation methods with an SVM.Accuracy of 98.61% (validation), 98.77% (independent test) researchgate.net
predForm-Site Integration of multiple sequence features and an optimized decision function.Accuracy of 99.8%, AUC of 0.999 (jackknife test) a-z.lu

These computational tools can serve as valuable resources for generating hypotheses and guiding experimental efforts to identify novel lysine formylation sites and understand their functional significance. nih.gov

Feature Extraction Methodologies for Sequence Analysis (e.g., K-spaced Amino Acid Pairs)

A key step in developing computational predictors for formylation sites is the extraction of relevant features from protein sequences. researchgate.net The composition of k-spaced amino acid pairs (CKSAAP) is a powerful feature extraction technique used to identify patterns and motifs within protein sequences. researchgate.netsemanticscholar.org This method has been effectively used to encode formylation sites and has shown success in identifying other PTM sites as well. researchgate.net

The CKSAAP method calculates the frequency of amino acid pairs separated by a specific number of other amino acids (k-spacing). This approach captures information about the local sequence environment surrounding a potential modification site. For instance, analysis of formylation sites has revealed that certain amino acid pairs, such as 'KA', 'SxxxxK', and 'SxxxA', may play a significant role in the prediction of formylation. researchgate.net Another study identified 'IxxL', 'LV', and 'IxxxI' as important pairs for predicting N-formylation sites. nih.gov

Other feature extraction methods used in conjunction with or as alternatives to CKSAAP include:

Amino Acid Composition (AAC): This method simply calculates the frequency of each of the 20 standard amino acids in a given protein sequence. researchgate.netsemanticscholar.org

Binary Encoding (BE): Represents each amino acid with a 20-dimensional binary vector. researchgate.netsemanticscholar.org

Position-Specific Scoring Matrix (PSSM): Contains information about the evolutionary conservation of amino acids in a sequence. griffith.edu.au

Pseudo Amino Acid Composition (PseAAC): Incorporates sequence-order information and the physicochemical properties of amino acids. nih.gov

These feature extraction techniques provide the raw data that machine learning algorithms use to learn the patterns associated with formyllysine modifications.

Machine Learning Algorithms for Prediction (e.g., Support Vector Machines)

Support Vector Machines (SVMs) are a class of supervised machine learning algorithms that have been widely and successfully applied to the prediction of post-translational modification sites, including formylation. nih.govresearchgate.netnih.gov SVMs work by finding the optimal hyperplane that separates different classes of data, in this case, formylated and non-formylated lysine residues.

Several computational models have been developed that utilize SVMs for the prediction of lysine formylation sites. For example, the CKSAAP_FormSite tool employs a biased SVM to address the issue of class imbalance, where the number of non-formylated sites is much larger than formylated sites. researchgate.net Another model, PLF_SVM, uses a combination of feature generation methods and an SVM classifier to predict formylation sites with high accuracy. researchgate.netnih.gov The NformPred predictor also uses an SVM algorithm with the composition of k-spaced amino acid pairs as input features. nih.gov

The performance of these SVM-based predictors is often evaluated using metrics such as accuracy, sensitivity, specificity, and the Matthew's correlation coefficient (MCC). nih.gov For instance, the NformPred tool achieved a sensitivity of 86.00%, a specificity of 96.25%, and an accuracy of 94.48% in 10-fold cross-validation tests. nih.gov The Formyl_Pred tool, which also utilizes an SVM, reported an accuracy of 99.57%. researchgate.net These high performance metrics indicate that SVM-based methods can be highly effective in accurately identifying potential formylation sites.

Table 1: Performance of SVM-based Formylation Site Predictors

Predictor Accuracy Sensitivity Specificity AUC MCC
NformPred nih.gov 94.48% 86.00% 96.25% - 0.8099
CKSAAP_FormSite researchgate.net - - - 0.8234 -
PLF_SVM nih.gov 98.61% (validation) - - - -
Formyl_Pred researchgate.net 99.57% - - 0.9949 -

AUC: Area Under the Curve; MCC: Matthew's Correlation Coefficient. A hyphen (-) indicates that the data was not provided in the cited source.

Spectroscopic Techniques in Elucidating Molecular Interactions (e.g., NMR spectroscopy in synthesis studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure and dynamics of molecules. In the context of Nε-formyl-L-lysine research, NMR plays a crucial role in confirming the synthesis of the compound and studying its interactions with other molecules. nih.govmdpi.com

For instance, 1H NMR has been used to study the effect of lysine on the oxidation of soybean oil. nih.gov In this study, the analysis of aqueous extracts from the oil revealed the formation of Nε-formyl-lysine, which was identified by comparing its NMR spectral signals to those of a standard compound. nih.gov The chemical shifts and multiplicities of the signals in the NMR spectrum provide a unique fingerprint for the molecule, allowing for its unambiguous identification. nih.gov

NMR is also instrumental in the synthesis of peptides containing modified amino acids. For example, in the solid-phase synthesis of a 13C/15N-labelled tripeptide, N-Formyl-Met-Leu-Phe, NMR was used to characterize the final product. researchgate.net Similarly, the synthesis of Nε-Fmoc-L-lysine N-carboxy anhydride, a monomer used for creating polypeptides, was confirmed using 1H-NMR. researchgate.net

Furthermore, NMR can be used to study the conformational and dynamic properties of lysine-based dendrimers, which have potential applications in drug delivery. mdpi.com By analyzing the NMR spectra, researchers can gain insights into how the structure of these macromolecules changes in response to environmental factors like pH. mdpi.com

Synthetic Chemistry Approaches and Derivatives in Research

Chemical Synthesis of Nε-Formyl-L-lysine and its Analogs

The synthesis of Nε-Formyl-L-lysine and its derivatives is a critical first step for its various applications. These synthetic routes often involve the protection of the α-amino group of lysine (B10760008), followed by the formylation of the ε-amino group. google.com

One common strategy involves the use of a copper chelate to temporarily protect the α-amino group of L-lysine. google.com This allows for the selective formylation of the ε-amino group. Subsequent removal of the copper yields Nε-Formyl-L-lysine. Another approach utilizes a p-anisaldehyde Schiff base intermediate to achieve differential protection of the α- and ε-amino groups, which allows for a highly selective and efficient synthesis with minimal impurity formation. google.com

For applications in solid-phase peptide synthesis (SPPS), derivatives of Nε-Formyl-L-lysine with additional protecting groups on the α-amino group are required. Two of the most widely used derivatives are Nα-tert-butoxycarbonyl (Boc)-Nε-formyl-L-lysine and Nα-fluorenylmethyloxycarbonyl (Fmoc)-Nε-formyl-L-lysine. ontosight.aichemimpex.com The synthesis of these compounds involves reacting Nε-Formyl-L-lysine with the corresponding protecting group reagents, such as di-tert-butyl dicarbonate (B1257347) for the Boc group and 9-fluorenylmethyloxycarbonyl chloride for the Fmoc group.

Application in Peptide Synthesis and Protein Engineering

The unique properties of Nε-Formyl-L-lysine and its derivatives make them indispensable tools in the fields of peptide synthesis and protein engineering.

Use as Protected Amino Acid Building Blocks in Solid-Phase Peptide Synthesis

Nε-Formyl-L-lysine derivatives, particularly Nα-Fmoc-Nε-formyl-L-lysine and Nα-Boc-Nε-formyl-L-lysine, are extensively used as building blocks in solid-phase peptide synthesis (SPPS). ontosight.aichemimpex.comnetascientific.com The formyl group serves as a stable and orthogonal protecting group for the ε-amino group of lysine. This protection prevents unwanted side reactions at the lysine side chain during peptide elongation. ontosight.ai

A simple and efficient method for the N-formylation of primary amines on-resin has been developed, which involves the pre-activation of formic acid with N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com This method allows for the direct formylation of the N-terminus or lysine side chains of a peptide while it is still attached to the solid support, offering high yields and easy purification. mdpi.com

Strategies for Selective Modification and Incorporation of Lysine Residues

The formyl protecting group on the ε-amino group of lysine can be selectively removed under specific conditions, allowing for the site-specific modification of lysine residues within a peptide or protein. netascientific.compeptide.com This feature is particularly valuable for introducing labels, cross-linkers, or other functionalities at defined positions.

For instance, after the completion of peptide synthesis, the formyl group can be removed while the peptide is still attached to the resin, exposing the free ε-amino group of the lysine residue. peptide.com This free amine can then be reacted with a variety of reagents to introduce modifications such as biotinylation or fluorescent labeling. peptide.com This strategy provides precise control over the location of the modification, which is crucial for structure-function studies.

Furthermore, the incorporation of Nε-formyl-L-lysine allows for the synthesis of peptides with specific post-translational modifications. For example, N-formylation of lysine residues in histone proteins has been identified as a secondary modification arising from oxidative DNA damage. pnas.org The use of Nε-formyl-L-lysine in peptide synthesis enables the creation of synthetic histone peptides carrying this specific modification, which can be used to study its biological consequences. pnas.org

Development of Modified Peptides and Proteins with Enhanced Properties for Research

The ability to selectively modify lysine residues through the use of Nε-formyl-L-lysine opens up avenues for developing peptides and proteins with enhanced or novel properties for research purposes. netascientific.comnih.gov By introducing specific chemical moieties, researchers can improve the stability, solubility, or biological activity of these molecules. netascientific.com

For example, the incorporation of specific side chains can enhance the therapeutic potential of peptide-based drugs. netascientific.com In a study focused on the synthesis of human erythropoietin, a protein hormone, lysine residues were used to replace the native N-glycosylation sites. nih.gov During the synthesis, N-formyl protecting groups were used for tryptophan residues, which were later removed. nih.gov This highlights the utility of formyl protection in complex protein synthesis.

Utilization in Bioconjugation Studies for Research Tools

Bioconjugation, the process of linking biomolecules to other molecules, is a powerful technique for creating research tools. chemimpex.comnetascientific.com Nε-Formyl-L-lysine plays a role in these studies by providing a handle for the attachment of various labels and probes. chemimpex.comnetascientific.com The selective deprotection of the formyl group allows for the specific conjugation of molecules to the lysine side chain, facilitating the development of targeted diagnostics and therapeutics. chemimpex.comnetascientific.com

Design of Mechanistic Probes and Inhibitors for Enzyme Studies (e.g., sirtuin analogs)

Nε-Formyl-L-lysine and its analogs have proven to be valuable in the design of mechanistic probes and inhibitors for enzymes, particularly sirtuins. nih.govresearchgate.net Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes. nih.govnih.gov

Researchers have synthesized a variety of peptide-based probes containing different Nε-acyllysine modifications, including formyl-lysine, to investigate the substrate specificity and activity of human sirtuins. nih.govresearchgate.net These studies have shown that sirtuins can hydrolyze a range of acyl groups, from short-chain modifications like formyl to long-chain fatty acids. nih.gov

Furthermore, analogs of Nε-acetyl-lysine, the natural substrate of sirtuins, have been developed as inhibitors of these enzymes. nih.govfrontiersin.orgrsc.org While Nε-formyl-L-lysine itself is a substrate, other modified lysine derivatives, such as Nε-thioacetyl-lysine and Nε-thiocarbamoyl-lysine, have been shown to be potent, mechanism-based inhibitors of sirtuins. nih.gov These inhibitors are processed by the enzyme but form a stalled intermediate, effectively blocking the enzyme's activity. nih.gov Such inhibitors are crucial tools for studying the biological functions of sirtuins and for developing potential therapeutic agents for diseases like cancer and metabolic disorders.

Future Directions and Emerging Research Avenues

Elucidation of Enzymatic Deformylation Mechanisms

A pivotal question in the field is whether the formylation of lysine (B10760008) is a reversible process governed by enzymatic activity. While it is known that N-terminal formylation of nascent polypeptides is removed by peptide deformylases, the enzymatic removal of the formyl group from the ε-amino group of lysine residues within proteins is not well understood. researchgate.net

Initial studies have suggested that N6-formyllysine is resistant to removal by several known histone deacetylases (HDACs), including class I, II, and the NAD+-dependent class III sirtuins. nih.gov For instance, the class III histone deacetylase SIRT1 showed minimal activity on a peptide substrate containing a formyl-lysine adduct. nih.gov This resistance suggests that if enzymatic deformylation exists, it may be carried out by a novel class of enzymes or by known enzymes whose deformylase activity has not yet been characterized.

Future research must focus on identifying and characterizing these putative "deformylases." A key approach would be to screen protein extracts for enzymatic activity capable of removing a formyl group from a synthetic formyl-lysine-containing peptide. Once identified, these enzymes could be purified and their catalytic mechanisms elucidated. Understanding the structure and function of such enzymes would be a significant breakthrough, providing crucial insights into the regulation of lysine formylation. Sirtuins, known for their ability to remove a variety of acyl groups from lysine residues, remain potential candidates that warrant further investigation under various conditions, despite initial findings. pnas.orgmit.edusemanticscholar.org The catalytic mechanisms of sirtuins are complex and NAD+-dependent, and their substrate specificity for different acyl groups is an area of active research. pnas.orgmdpi.com

Comprehensive Mapping of the Formylproteome Across Organisms and Cell Types

To understand the functional scope of lysine formylation, it is essential to identify the full complement of formylated proteins—the "formylproteome"—across different species, cell types, and cellular compartments. Early studies have predominantly identified Nε-formyl-lysine on nuclear proteins, particularly histones, due to their proximity to DNA, a source of oxidative damage that can lead to formylation. pnas.orgnih.gov

Mass spectrometry-based proteomics has been instrumental in mapping these modifications. For instance, detailed analyses have identified numerous formylation sites on core histones (H2A, H2B, H3, H4) and linker histone H1, often at residues that are also known targets for regulatory acetylation and methylation. pnas.org This suggests a potential for crosstalk and interference with established epigenetic signaling pathways.

Future efforts should aim to expand these mapping studies. This includes:

Broader Species Analysis: Moving beyond mammalian cells to systematically map the formylproteome in various model organisms, including yeast, flies, worms, and plants, could provide insights into the evolutionary conservation and functional divergence of this modification.

Cell-Type Specificity: Characterizing the formylproteome in a wide range of differentiated cell types and tissues will help to understand its role in specific biological processes and its potential contribution to tissue-specific diseases. pnas.org

Subcellular Resolution: While the nucleus has been a major focus, evidence suggests that formyl-lysine is widespread among proteins in all cellular compartments. semanticscholar.org Comprehensive analysis of the mitochondrial, cytosolic, and membrane formylproteomes is crucial.

Databases such as the Compendium of Protein Lysine Modifications (CPLM) are beginning to catalogue formylation sites identified in various studies, providing a valuable resource for the research community. mit.edumdpi.compnas.org

Table 1: Identified Nε-Formyl-L-lysine Sites in Human Histone Proteins

This table details specific lysine (K) residues found to be formylated in human core and linker histones, many of which are known sites for other post-translational modifications like acetylation and methylation. Data is compiled from proteomic studies. pnas.org

HistoneDomainFormylated Lysine ResidueAlso Known to be Acetylated/Methylated
H1.4 N-terminal TailK35Yes
Globular DomainK53, K64, K76, K85, K91, K97Yes (most sites)
C-terminal TailK107, K120, K138, K156, K193Yes (some sites)
H2A Globular DomainK36, K95, K118Yes (K36)
H2B N-terminal TailK5Yes
Globular DomainK34, K44, K47, K109-
H3 N-terminal TailK18, K23Yes
Globular DomainK64, K79, K122Yes (Methylated)
H4 N-terminal TailK12Yes
Globular DomainK44, K59, K77, K79, K91Yes (some sites)

Integration with Multi-Omics Data for Systems-Level Understanding of Metabolic and Signaling Pathways

A true understanding of Nε-formyl-l-lysine's role in cellular physiology will require moving beyond proteomics to integrate formylproteome data with other omics datasets, such as genomics, transcriptomics, and metabolomics. This systems-level approach is necessary to connect the presence of the modification to its upstream causes and downstream functional consequences.

The link between formylation and oxidative stress suggests a strong connection to cellular metabolism. mit.edu Integrating formylproteomics with metabolomics could reveal correlations between the levels of specific metabolites (e.g., formaldehyde (B43269), reactive oxygen species markers) and the extent of formylation on particular proteins. pnas.org This could help to elucidate the specific metabolic pathways that are sources of formylating agents.

Furthermore, given the prevalence of formylation on histones at sites critical for epigenetic regulation, integrating formylproteomics with transcriptomics and genomics (e.g., ChIP-seq for histone modifications) is a crucial future direction. pnas.orgmit.edu Such studies could address key questions:

Does the presence of formyl-lysine at a specific histone mark correlate with changes in the expression of nearby genes?

How does formylation interfere with the binding of "reader" proteins that typically recognize acetylated or methylated lysine?

Can formylation patterns serve as a biomarker for specific chromatin states or cellular responses to stress?

The concept of "PTM crosstalk," where multiple PTMs on a protein interact to create a complex regulatory code, is well-established for modifications like phosphorylation, acetylation, and ubiquitination. nih.govresearchgate.net Investigating how formylation fits into this code is essential. mit.edu Multi-omics approaches will be fundamental to decoding the interplay between formylation and other PTMs in regulating signaling pathways and cellular homeostasis.

Development of Novel Tools for In Vivo Manipulation and Real-Time Detection of Lysine Formylation

A significant barrier to understanding the dynamic functions of lysine formylation is the lack of tools for its real-time detection and manipulation in living cells. Current detection methods rely heavily on mass spectrometry, which provides a static snapshot and requires cell lysis. researchgate.netmdpi.com

Future research should prioritize the development of novel molecular tools, drawing inspiration from the sophisticated probes and sensors created for other PTMs. Potential avenues include:

Chemical Probes: Designing and synthesizing chemical probes that can selectively label formylated lysine residues in situ. These could be coupled to fluorescent reporters or affinity tags to allow for imaging or enrichment of formylated proteins from live cells.

Genetically Encoded Biosensors: Engineering fluorescent biosensors, possibly based on Förster resonance energy transfer (FRET), that can report on the formylation status of a specific protein in real-time. This would involve identifying a protein domain that specifically recognizes formyl-lysine and coupling it to fluorescent proteins.

In Vivo Manipulation: Developing methods to control the levels of lysine formylation at specific sites within a cell. This could be achieved through the genetic incorporation of "caged" formyl-lysine analogues that can be introduced or removed with light, offering precise spatiotemporal control. mdpi.commit.edu Another approach would be to identify and then manipulate the expression or activity of the enzymes responsible for deformylation, once they are discovered.

These tools would be transformative, allowing researchers to directly observe the dynamics of lysine formylation in response to cellular signals and to probe its functional consequences with unprecedented precision.

Investigation of Nε-Formyl-L-lysine in Diverse Biological Contexts and Non-Canonical Functions

While the interference with histone-based signaling represents a major hypothesized function, the widespread nature of lysine formylation suggests it may have diverse roles in a variety of biological contexts. semanticscholar.org Future investigations should broaden their scope to explore these non-canonical functions.

One critical area is the intersection of formylation, oxidative stress, and aging. pnas.org Because formylation can be induced by oxidative damage and appears to be a stable modification that is not easily removed, it may accumulate on long-lived proteins over time. pnas.org This accumulation could contribute to the age-related decline in protein function and cellular resilience, potentially playing a role in age-related diseases such as cancer and neurodegeneration. pnas.org

Further research should explore the role of formylation in:

Protein Structure and Function: How does the addition of a small formyl group, which neutralizes the positive charge of lysine, affect a protein's conformation, stability, or enzymatic activity?

Protein-Protein Interactions: Formylation could modulate protein-protein interactions by either creating or blocking binding sites.

Disease Pathophysiology: Beyond its general association with oxidative stress, it is important to investigate the specific formylproteomes of different diseases. For example, are there unique patterns of formylation in cancer cells or in the brains of patients with Alzheimer's disease?

Non-Histone Proteins: The functional consequences of formylating non-histone proteins remain largely unexplored. For example, formylation has been identified on Calgizzarin (S100A11), a calcium-binding protein involved in proliferation and differentiation, hinting at roles beyond chromatin. pnas.org

By exploring these diverse contexts, researchers can build a more complete picture of how this subtle modification contributes to the complexity of cellular regulation in both health and disease. mit.edu

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for producing Formyl-L-lysine, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves formylation of L-lysine using formylating agents like formic acid or acetic-formic anhydride under controlled conditions. A classic method involves coupling lysine with formyl-protected intermediates, as described by Hofmann et al. (1960), which ensures selective modification of the ε-amino group . To optimize yield:

  • Monitor reaction pH and temperature (e.g., pH 7–8, 4°C for minimal side reactions).
  • Use HPLC or TLC to track reaction progress and confirm product identity via comparison with standards.
  • Purify via ion-exchange chromatography or recrystallization, followed by NMR (e.g., δ 8.1 ppm for formyl proton) and mass spectrometry for structural validation .

Q. How should researchers characterize this compound to confirm its structural integrity and purity?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR to identify formyl protons (δ 8.1–8.3 ppm) and lysine backbone signals (e.g., α-protons at δ 3.7–4.0 ppm). 13C^{13}C-NMR can confirm formyl carbonyl (~170 ppm) and lysine carbons .
  • Chromatography : HPLC with UV detection (210 nm) or derivatization (e.g., ninhydrin) ensures purity (>95%).
  • Mass Spectrometry : ESI-MS or MALDI-TOF for exact mass confirmation (theoretical [M+H]+^+: 189.1 g/mol).
  • Elemental Analysis : Validate C, H, N composition (theoretical: C 44.92%, H 7.49%, N 14.89%) .

Q. What experimental controls are critical when studying this compound in biological systems?

  • Methodological Answer :

  • Negative Controls : Use unmodified L-lysine to distinguish formyl-specific effects.
  • Stability Controls : Assess this compound degradation under experimental conditions (e.g., pH, temperature) via time-course HPLC.
  • Enzymatic Controls : Include inhibitors of formyl-peptide receptors (e.g., WRW4) to confirm receptor-mediated responses in cellular assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s stability data across different experimental conditions?

  • Methodological Answer :

  • Systematic Variability Testing : Conduct stability assays under varying pH (2–10), temperatures (4–37°C), and ionic strengths. For example, this compound hydrolyzes rapidly at pH < 3, releasing free lysine, which can skew results in acidic environments .
  • Statistical Modeling : Use ANOVA to identify significant factors (e.g., pH vs. temperature) contributing to instability.
  • Cross-Validation : Compare degradation kinetics via LC-MS (quantitative) and 1H^1H-NMR (qualitative) to rule out analytical artifacts .

Q. What strategies are effective for studying this compound’s role in post-translational modifications (PTMs) within complex biological matrices?

  • Methodological Answer :

  • Enrichment Techniques : Immunoprecipitation with anti-formyllysine antibodies or boronate affinity chromatography to isolate formylated proteins.
  • Proteomic Workflow : Digest enriched samples with trypsin, analyze via LC-MS/MS with a database search for formyl-lysine (Δmass: +28.01 Da).
  • Quantitative MS : Use isotopic labeling (SILAC or TMT) to compare formylation levels across conditions .

Q. How can researchers design experiments to differentiate this compound’s biochemical effects from those of other lysine modifications (e.g., acetylation)?

  • Methodological Answer :

  • Competitive Assays : Co-administer this compound and acetyl-L-lysine in cell cultures, monitoring downstream markers (e.g., NF-κB activation).
  • Structural Probes : Use molecular docking simulations to compare binding affinities of formyl/acetyl groups to target receptors (e.g., FPR1).
  • Knockout Models : Employ CRISPR-Cas9 to delete formyl-peptide receptors, isolating formyl-specific pathways .

Data Presentation and Reproducibility

Q. What are the best practices for documenting this compound synthesis and characterization to ensure reproducibility?

  • Methodological Answer :

  • Detailed Protocols : Include molar ratios, reaction times, and purification steps (e.g., “10 mM L-lysine reacted with 1.2 eq. acetic-formic anhydride at 4°C for 12 h”).
  • Raw Data : Provide NMR spectra (integration values), HPLC chromatograms (retention times), and MS spectra in supplementary materials.
  • Error Reporting : Quantify yield variability (±SD) across triplicate experiments and note instrument calibration details .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.